molecular formula C13H21N5O3 B1197850 8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 80539-94-2

8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B1197850
CAS No.: 80539-94-2
M. Wt: 295.34 g/mol
InChI Key: LIYPIYBPJXKPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the xanthine class. Xanthines are a group of alkaloids commonly found in various natural substances and are known for their pharmacological effects, including stimulant properties. This compound is structurally related to caffeine and theobromine, which are well-known xanthines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of xanthine derivatives. One common method is the reaction of 8-bromocaffeine with 3-dimethylamino-propylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the 8-position of the xanthine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in solvents like THF or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 8-position.

Scientific Research Applications

8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, the compound can increase the release of neurotransmitters like dopamine and norepinephrine, leading to stimulant effects. Additionally, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) and enhanced cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known stimulant with similar structural features.

    Theobromine: Found in chocolate, with milder stimulant effects compared to caffeine.

    Theophylline: Used in the treatment of respiratory diseases like asthma.

Uniqueness

8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which may confer distinct pharmacological properties. Its dimethylamino-propoxy group can enhance its ability to cross the blood-brain barrier and interact with central nervous system targets more effectively than some of its analogs .

Properties

CAS No.

80539-94-2

Molecular Formula

C13H21N5O3

Molecular Weight

295.34 g/mol

IUPAC Name

8-[3-(dimethylamino)propoxy]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C13H21N5O3/c1-15(2)7-6-8-21-12-14-10-9(16(12)3)11(19)18(5)13(20)17(10)4/h6-8H2,1-5H3

InChI Key

LIYPIYBPJXKPIV-UHFFFAOYSA-N

SMILES

CN1C2=C(N=C1OCCCN(C)C)N(C(=O)N(C2=O)C)C

Canonical SMILES

CN1C2=C(N=C1OCCCN(C)C)N(C(=O)N(C2=O)C)C

Related CAS

65497-24-7 (hydrochloride)

Synonyms

cofpropamine

Origin of Product

United States

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